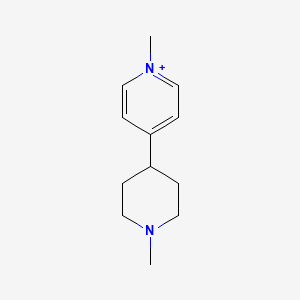phosphanium bromide CAS No. 85388-24-5](/img/structure/B14406416.png)
[(6-Methylnaphthalen-2-yl)methyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylnaphthalen-2-yl)methylphosphanium bromide is a chemical compound with the molecular formula C26H22BrP It is a phosphonium salt that features a naphthalene moiety substituted with a methyl group at the 6-position and a triphenylphosphonium group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylnaphthalen-2-yl)methylphosphanium bromide typically involves the reaction of 6-methylnaphthalene with triphenylphosphine and a brominating agent. The reaction conditions often include:
Solvent: Polar organic solvents such as dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, a catalyst such as palladium may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(6-Methylnaphthalen-2-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to its corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxide ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used.
科学研究应用
(6-Methylnaphthalen-2-yl)methylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to target specific cells.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-Methylnaphthalen-2-yl)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can exert its effects by binding to specific proteins and altering their function. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the naphthalene moiety.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound features a dioxolane ring instead of the naphthalene moiety.
Uniqueness
(6-Methylnaphthalen-2-yl)methylphosphanium bromide is unique due to the presence of the naphthalene moiety, which can impart different chemical and physical properties compared to other phosphonium salts. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
85388-24-5 |
|---|---|
分子式 |
C30H26BrP |
分子量 |
497.4 g/mol |
IUPAC 名称 |
(6-methylnaphthalen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26P.BrH/c1-24-17-19-27-22-25(18-20-26(27)21-24)23-31(28-11-5-2-6-12-28,29-13-7-3-8-14-29)30-15-9-4-10-16-30;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChI 键 |
RBBYHKJKUQXPDF-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


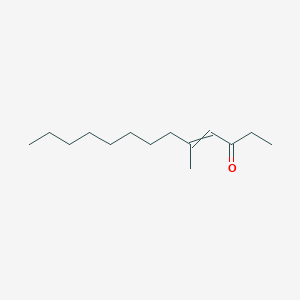

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
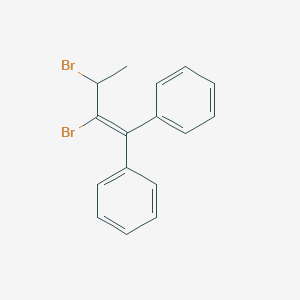
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
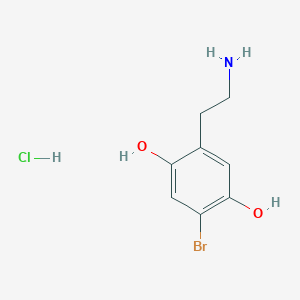
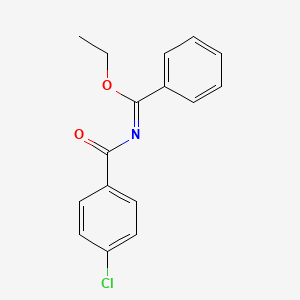
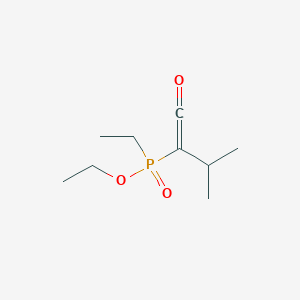
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)

